Bcl-2-IN-8
Description
Core Concepts of Apoptosis Regulation
Apoptosis is initiated through complex signaling cascades, primarily converging into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comfrontiersin.org Both pathways ultimately lead to the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. wikipedia.orgnih.gov
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is activated by intracellular signals generated in response to various cellular stresses, such as DNA damage, growth factor withdrawal, hypoxia, oxidative stress, and endoplasmic reticulum stress. cellsignal.comwikipedia.orgmdpi.comcreative-diagnostics.comresearchgate.net This pathway is tightly regulated by the Bcl-2 protein family and centers around the mitochondria. cellsignal.comcreative-diagnostics.comwikipedia.org A key event in the intrinsic pathway is the mitochondrial outer membrane permeabilization (MOMP), which allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. wikipedia.orgmdpi.comresearchgate.netpnas.org In the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease-activating factor 1) and ATP, forming a complex called the apoptosome. wikipedia.orgmdpi.com The apoptosome then recruits and activates the initiator caspase-9. wikipedia.orgmdpi.com Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, caspase-6, and caspase-7, which are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.govmdpi.com
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is triggered by extracellular signals, specifically the binding of death ligands to cell surface death receptors, which are members of the tumor necrosis factor (TNF) receptor superfamily. cellsignal.comwikipedia.orgnih.govmdpi.comfrontiersin.orgsinobiological.combio-rad-antibodies.com Well-characterized death receptor-ligand pairs include FasL/FasR (CD95), TNF-α/TNFR1, and TRAIL/DR4/DR5. cellsignal.comsinobiological.combio-rad-antibodies.com Upon ligand binding, death receptors trimerize, leading to the recruitment of intracellular adaptor proteins, such as FADD (Fas-associated death domain protein) and TRADD (TNFR1-associated death domain protein), through interactions between death domains. sinobiological.combio-rad-antibodies.com These adaptor proteins then recruit procaspase-8, forming a multiprotein complex known as the death-inducing signaling complex (DISC). cellsignal.comsinobiological.combio-rad-antibodies.com Within the DISC, procaspase-8 undergoes self-cleavage and activation. sinobiological.com Activated caspase-8 can then directly cleave and activate executioner caspases (caspase-3, -6, -7), initiating the apoptotic cascade. mdpi.comsinobiological.com In some cell types, caspase-8 can also cleave the BH3-only protein Bid, generating truncated Bid (tBid), which can then translocate to the mitochondria and activate the intrinsic pathway, thereby linking the two pathways. researchgate.netembopress.org
Overview of Bcl-2 Family Proteins and Their Functional Classifications
The Bcl-2 protein family is a critical regulator of the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeabilization (MOMP). cellsignal.comfrontiersin.orgwikipedia.orgpnas.org These proteins share conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4) that mediate their interactions and functions. frontiersin.orgwikipedia.orgbiomolther.org The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family determines a cell's fate in response to apoptotic stimuli. frontiersin.orgbiomolther.org The Bcl-2 family is broadly classified into three main subgroups based on their function and BH domain composition:
Anti-apoptotic Bcl-2 Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1/Bfl-1)
These proteins are characterized by the presence of four BH domains (BH1, BH2, BH3, and BH4) and function to inhibit apoptosis, thereby promoting cell survival. frontiersin.orgbiomolther.orgmdpi.comresearchgate.net They primarily reside on the outer mitochondrial membrane, endoplasmic reticulum, and nuclear envelope. wikipedia.orgresearchgate.net Anti-apoptotic Bcl-2 proteins exert their inhibitory effect by binding to and sequestering pro-apoptotic Bcl-2 family members, particularly the BH3-only proteins and the effector proteins Bax and Bak, preventing their activation and subsequent MOMP. pnas.orgbiomolther.orgmdpi.combiorxiv.orgnih.govthno.org
Pro-apoptotic Effector Proteins (e.g., Bax, Bak)
Bax and Bak are multi-domain proteins containing BH1, BH2, and BH3 domains. frontiersin.orgresearchgate.net They are the primary effectors of MOMP in the intrinsic pathway. pnas.orgembopress.orgresearchgate.net In healthy cells, Bax is predominantly cytosolic, while Bak is typically localized to the outer mitochondrial membrane. plos.orgresearchgate.net Upon receiving pro-apoptotic signals, Bax translocates to the mitochondria, and both Bax and Bak undergo conformational changes, oligomerize within the outer mitochondrial membrane, and form pores or channels that lead to the release of cytochrome c and other apoptogenic factors. wikipedia.orgmdpi.comwikipedia.orgpnas.orgembopress.orgresearchgate.net The activation of Bax and Bak is a critical commitment step in the intrinsic apoptotic pathway. frontiersin.orgpnas.org
Pro-apoptotic BH3-only Proteins (e.g., Bid, Bim, Bad, Puma, Noxa)
This subgroup is defined by the presence of a single conserved BH3 domain, which is crucial for their interaction with other Bcl-2 family members. frontiersin.orgnih.govmdpi.com BH3-only proteins act as sensors of various cellular stress signals and initiate apoptosis by interacting with both anti-apoptotic and pro-apoptotic multi-domain proteins. frontiersin.orgpnas.orgnih.govmdpi.com They can be broadly classified into "activators" (e.g., Bim, tBid, Puma) that can directly activate Bax and Bak, and "sensitizers" (e.g., Bad, Noxa, Puma) that primarily bind to and neutralize the anti-apoptotic Bcl-2 proteins, thereby releasing the brakes on Bax and Bak activation by activator BH3-only proteins. pnas.orgbiorxiv.orgnih.govmdpi.com Some BH3-only proteins, like Puma, can function as both sensitizers and activators. biorxiv.orgmdpi.com The interaction between the BH3 domain of pro-apoptotic proteins and the hydrophobic groove of anti-apoptotic proteins is a key regulatory mechanism in apoptosis. mdpi.comnih.govthno.org
Here is a table summarizing the functional classification and examples of Bcl-2 family proteins:
| Classification | Examples | Primary Function |
| Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1/Bfl-1 | Inhibit apoptosis by binding pro-apoptotic proteins, preventing MOMP. frontiersin.orgbiomolther.orgmdpi.com |
| Pro-apoptotic Effectors | Bax, Bak | Induce MOMP by forming pores in the mitochondrial outer membrane. pnas.orgembopress.orgresearchgate.net |
| Pro-apoptotic BH3-only | Bid, Bim, Bad, Puma, Noxa, Hrk, Bmf, Bik, etc. | Sense stress signals and initiate apoptosis by interacting with other Bcl-2 proteins. frontiersin.orgnih.govmdpi.com |
Dysregulation of Bcl-2 Proteins in Pathophysiological States
Aberrant expression or function of Bcl-2 family proteins is frequently observed in various pathological conditions, most notably in cancer. numberanalytics.combiomolther.org This dysregulation disrupts the fine balance between cell survival and death, contributing to disease development and progression. plos.orgnumberanalytics.com
Role in Oncogenesis and Tumorigenesis
Dysregulation of Bcl-2 family proteins plays a crucial role in the initiation and development of cancer (oncogenesis and tumorigenesis). nih.govnumberanalytics.comresearchgate.netoncotarget.comnih.govcore.ac.uk Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, is a common event in many cancer types. nih.govnumberanalytics.combiomolther.orgoncotarget.commdpi.comnih.govdiscngine.com This elevated expression promotes enhanced cell survival by inhibiting the intrinsic mitochondrial apoptosis pathway. nih.govnumberanalytics.comresearchgate.net By preventing the release of cytochrome c from the mitochondria and subsequent activation of caspases, anti-apoptotic Bcl-2 proteins allow potentially damaged or mutated cells to evade the normal apoptotic surveillance mechanisms that would otherwise eliminate them. nih.govresearchgate.net This evasion of cell death is considered a hallmark of cancer and is required for tumor cells to overcome the counterbalancing effects of cell death on increased proliferation. plos.orgoncotarget.com Studies have shown that overexpression of anti-apoptotic Bcl-2 proteins can cooperate with pro-proliferative signals to drive early cellular transformation and accelerate tumor progression. oncotarget.comcore.ac.uk Conversely, pro-apoptotic members like Bax and Bak can act as tumor suppressors. researchgate.netcore.ac.uk
Here is a conceptual table illustrating the role of Bcl-2 family proteins in oncogenesis:
| Bcl-2 Family Member Type | Role in Apoptosis | Effect of Overexpression/Dysregulation in Cancer | Contribution to Oncogenesis/Tumorigenesis |
| Anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) | Inhibits apoptosis | Increased cell survival, insensitivity to death signals | Promotes tumor initiation and progression, allows accumulation of mutations |
| Pro-apoptotic (e.g., Bax, Bak, Bim) | Promotes apoptosis | Reduced cell survival (when functional) | Can act as tumor suppressors (when functional) |
Contribution to Apoptosis Evasion and Therapeutic Resistance
A significant consequence of Bcl-2 protein dysregulation in cancer is the ability of tumor cells to evade apoptosis and develop resistance to therapeutic interventions. plos.orgresearchgate.netbiomolther.orgcore.ac.ukmdpi.comnih.govnih.govresearchgate.net Many conventional cancer therapies, including chemotherapy and radiotherapy, induce cell death primarily through the activation of apoptotic pathways. mdpi.com Overexpression of anti-apoptotic Bcl-2 proteins provides cancer cells with a survival advantage, making them less sensitive to these death signals and thus conferring therapeutic resistance. nih.govplos.orgbiomolther.orgmdpi.comnih.govresearchgate.netresearchgate.net This acquired resistance is a major challenge in cancer treatment. oncotarget.commdpi.com For instance, overexpression of Bcl-xL has been linked to a multidrug resistance phenotype. nih.gov Elevated levels of anti-apoptotic proteins form complexes with their pro-apoptotic counterparts, effectively neutralizing their death-promoting function and allowing cancer cells to survive under conditions of stress induced by therapy. plos.orgmdpi.com
Rationale for Targeting Anti-apoptotic Bcl-2 Proteins for Therapeutic Intervention
Given their critical role in promoting cancer cell survival, inhibiting anti-apoptotic Bcl-2 proteins has emerged as a promising therapeutic strategy. numberanalytics.comresearchgate.netbiomolther.orgmdpi.comdiscngine.commdpi.comnih.govmdpi.comwikipedia.orgnih.gov The rationale behind this approach is to disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members, thereby unleashing the apoptotic machinery in cancer cells. biomolther.orgmdpi.commdpi.com By functionally blocking anti-apoptotic proteins like Bcl-2 and Bcl-xL, apoptosis can be restored in tumor cells, potentially leading to their death. nih.gov
Targeting Bcl-2 proteins offers several advantages. Since anti-apoptotic Bcl-2 proteins are often overexpressed in cancer cells compared to normal cells, inhibitors targeting these proteins may exhibit a degree of selectivity, potentially minimizing damage to healthy tissues. nih.govmdpi.com Furthermore, restoring apoptosis can sensitize cancer cells to the effects of conventional chemotherapies and radiotherapies, potentially overcoming existing resistance mechanisms and improving treatment outcomes. mdpi.comresearchgate.net
The development of small molecules that mimic the BH3 domain of pro-apoptotic proteins (known as BH3 mimetics) has been a significant advancement in this field. biomolther.orgmdpi.commdpi.com These molecules are designed to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and initiating the mitochondrial apoptotic pathway. biomolther.orgmdpi.com The success of the selective Bcl-2 inhibitor, venetoclax (B612062), in treating certain hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), has validated this therapeutic approach and fueled further research into targeting other anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1. nih.govbiomolther.orgnih.govmdpi.comdelveinsight.com
Here is a conceptual table summarizing the rationale for targeting anti-apoptotic Bcl-2 proteins:
| Rationale Point | Explanation | Therapeutic Benefit |
| Overexpression in Cancer | Anti-apoptotic Bcl-2 proteins are frequently elevated in tumors. nih.govnumberanalytics.combiomolther.orgoncotarget.commdpi.comnih.govdiscngine.com | Provides a potential therapeutic window for selective targeting of cancer cells. nih.govmdpi.com |
| Inhibition of Apoptosis | Anti-apoptotic proteins block programmed cell death. nih.govresearchgate.net | Inhibiting them restores the cell's ability to undergo apoptosis. nih.gov |
| Contribution to Therapeutic Resistance | Overexpression confers resistance to conventional therapies. nih.govplos.orgbiomolther.orgmdpi.comnih.govresearchgate.netresearchgate.net | Targeting can resensitize resistant cells to treatment. mdpi.comresearchgate.net |
| Release of Pro-apoptotic Proteins | Anti-apoptotic proteins sequester pro-apoptotic proteins. plos.orgmdpi.com | Inhibitors displace pro-apoptotic proteins, allowing them to initiate apoptosis. biomolther.orgmdpi.commdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H44O6 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[(2Z,4Z,6S)-6-[(1S,3R,6R,7S,9E,11R)-10-formyl-3,14-dimethyl-12-oxo-6-tricyclo[9.3.0.03,7]tetradeca-9,13-dienyl]-2-methylhepta-2,4-dienyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H44O6/c1-23(22-42-34(39)15-11-26-10-14-32(40-5)33(19-26)41-6)8-7-9-24(2)28-16-17-36(4)20-29-25(3)18-31(38)35(29)27(21-37)12-13-30(28)36/h7-12,14-15,18-19,21,24,28-30,35H,13,16-17,20,22H2,1-6H3/b9-7-,15-11+,23-8-,27-12-/t24-,28+,29+,30-,35-,36+/m0/s1 |
InChI Key |
PJOCYDGJZHVESG-GZSXSUCZSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(\C)/COC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)COC(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Molecular Mechanism of Action of Bcl 2 Inhibitors, Including Bcl 2 in 8 Class Compounds
Binding Interactions with Anti-apoptotic Bcl-2 Proteins
Bcl-2 inhibitors, including compounds like Bcl-2-IN-8, exert their effects primarily by targeting the anti-apoptotic members of the Bcl-2 family. nih.gov These inhibitors are designed to mimic the action of endogenous pro-apoptotic BH3-only proteins. ashpublications.orgaacrjournals.org
Targeting the Hydrophobic Groove/BH3 Binding Pocket
Anti-apoptotic Bcl-2 proteins, such as Bcl-2, possess a conserved three-dimensional structure characterized by a prominent hydrophobic groove or binding pocket. nih.govwikipedia.orgresearchgate.net This groove is formed by several alpha-helices, notably helices α2, α3, α4, α5, and α7. pnas.org This hydrophobic pocket serves as the primary binding site for the BH3 domain of pro-apoptotic proteins. nih.govresearchgate.net
Bcl-2 inhibitors, as BH3 mimetics, are specifically designed to bind with high affinity to this hydrophobic groove on anti-apoptotic proteins like Bcl-2. biomolther.orgaacrjournals.orgplos.org This interaction is crucial for their mechanism of action. Structural studies have shown that BH3 peptides and mimetics bind to this groove as an amphipathic alpha-helix, making extensive hydrophobic contacts with residues within the pocket. researchgate.netacs.org The binding involves the insertion of conserved hydrophobic residues from the BH3 mimetic into specific hydrophobic sub-pockets (P1-P4) within the groove, as well as the formation of a salt bridge between a conserved aspartate residue on the mimetic and an arginine residue on the Bcl-2 protein. nih.govnih.govbiorxiv.org
Displacement of Endogenous BH3-only Proteins (e.g., BIM, BID)
In healthy cells, anti-apoptotic Bcl-2 proteins can sequester pro-apoptotic BH3-only proteins like Bim and Bid by binding to their BH3 domains within the hydrophobic groove. aacrjournals.orgpnas.org This sequestration neutralizes the pro-apoptotic activity of these BH3-only proteins. aacrjournals.org
Bcl-2 inhibitors, having a high affinity for the BH3 binding pocket, compete with these endogenous BH3-only proteins for binding to anti-apoptotic Bcl-2 proteins. ashpublications.orgtargetedonc.com By binding to the hydrophobic groove, Bcl-2 inhibitors displace the sequestered pro-apoptotic BH3-only proteins. ashpublications.orgtargetedonc.comtargetedonc.com This displacement is a key step in initiating the apoptotic cascade. Once released, the endogenous BH3-only proteins are free to interact with and activate the pro-apoptotic effector proteins Bax and Bak. aacrjournals.orgashpublications.orgnih.gov
Research indicates that the sensitivity of cells to BH3 mimetics can depend not solely on the expression levels of target Bcl-2 family proteins, but rather on the displacement of pre-existing complexes between anti-apoptotic proteins and BH3-only proteins. researchgate.net For example, venetoclax (B612062), a selective Bcl-2 inhibitor, binds to Bcl-2 and displaces apoptotic activators such as Bim and Bid, allowing them to activate the cell death pathway. targetedonc.comtargetedonc.com
Downstream Cellular Events Leading to Apoptosis Induction
The binding of Bcl-2 inhibitors to anti-apoptotic proteins and the subsequent displacement of endogenous BH3-only proteins trigger a cascade of events that ultimately lead to the induction of apoptosis through the intrinsic (mitochondrial) pathway. frontiersin.orgashpublications.orgnih.gov
Activation and Oligomerization of Pro-apoptotic Effectors (Bax/Bak)
Pro-apoptotic effector proteins Bax and Bak are critical mediators of the intrinsic apoptotic pathway. frontiersin.orgaacrjournals.orgmedchemexpress.comportlandpress.com In healthy cells, Bax and Bak are often held in check by anti-apoptotic Bcl-2 proteins. ashpublications.orgpnas.org Following the displacement of BH3-only proteins by Bcl-2 inhibitors, these released BH3-only proteins, particularly the "activator" subclass like Bim and Bid (specifically truncated Bid, tBid), can directly interact with Bax and Bak. aacrjournals.orgportlandpress.comnih.gov
The interaction of activator BH3-only proteins with Bax and Bak induces conformational changes in these effector proteins. aacrjournals.orgportlandpress.com These conformational changes lead to the activation of Bax and Bak. Activated Bax and Bak then undergo oligomerization, meaning they self-associate to form higher-order protein complexes within the mitochondrial outer membrane. frontiersin.orgaacrjournals.orgnih.govmedchemexpress.comportlandpress.com This oligomerization is a critical step in committing the cell to apoptosis. aacrjournals.orgportlandpress.com
Studies have shown that anti-apoptotic proteins can inhibit Bax/Bak activation and oligomerization by directly binding to them or by competing with them for interactions with activator BH3-only proteins. portlandpress.comnih.govplos.org Bcl-2 inhibitors disrupt this inhibitory interaction, allowing Bax and Bak to become activated and oligomerize. nih.govresearchgate.net
Mitochondrial Outer Membrane Permeabilization (MOMP)
The oligomerization of activated Bax and Bak proteins within the mitochondrial outer membrane leads to the formation of pores or channels in the membrane. frontiersin.orgashpublications.orgmedchemexpress.comportlandpress.comwikipedia.orgmdpi.commdpi.com This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP). frontiersin.orgashpublications.orgmedchemexpress.comportlandpress.comwikipedia.orgmdpi.commdpi.com MOMP is considered a point of no return in the intrinsic apoptotic pathway. aacrjournals.orgportlandpress.commdpi.com
The formation of these pores disrupts the integrity of the outer mitochondrial membrane, allowing the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. frontiersin.orgashpublications.orgnih.govmedchemexpress.comportlandpress.commdpi.com Bcl-2 inhibitors, by promoting Bax and Bak oligomerization, directly contribute to the induction of MOMP. nih.govresearchgate.net
Cytochrome c Release and Caspase Cascade Activation (e.g., Caspase-9/3)
One of the key pro-apoptotic factors released from the mitochondrial intermembrane space during MOMP is cytochrome c. frontiersin.orgashpublications.orgmedchemexpress.comportlandpress.commdpi.com Once in the cytosol, cytochrome c plays a crucial role in activating the caspase cascade, the executioners of apoptosis. frontiersin.orgashpublications.orgmedchemexpress.comportlandpress.commdpi.com
Cytosolic cytochrome c binds to the adaptor protein Apaf-1 (Apoptotic Protease Activating Factor-1), which then recruits and facilitates the autoactivation of pro-caspase-9. medchemexpress.commdpi.com This complex of cytochrome c, Apaf-1, and activated caspase-9 is known as the apoptosome. medchemexpress.commdpi.com
Activated caspase-9 is an initiator caspase that, in turn, cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7. frontiersin.orgashpublications.orgmedchemexpress.comportlandpress.commdpi.com These executioner caspases are responsible for dismantling the cell by cleaving various cellular substrates, leading to the characteristic morphological changes observed during apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. frontiersin.orgbiomolther.orgmedchemexpress.com Bcl-2 inhibitors, by inducing MOMP and cytochrome c release, effectively trigger this caspase cascade, leading to programmed cell death. frontiersin.orgnih.govresearchgate.net
| Step | Key Proteins Involved | Outcome |
| Inhibition of Anti-apoptotic Proteins | This compound, Bcl-2, Bcl-xL, Mcl-1 | Binding to hydrophobic groove |
| Displacement of BH3-only Proteins | This compound, Bcl-2, Bim, Bid, Puma | Release of endogenous pro-apoptotic proteins |
| Activation & Oligomerization of Effectors | Bim, Bid, Puma, Bax, Bak | Formation of pores in MOM |
| Mitochondrial Outer Membrane Permeabilization | Bax, Bak | Release of intermembrane space proteins |
| Cytochrome c Release | Cytochrome c, Bax, Bak | Entry of cytochrome c into cytosol |
| Caspase Cascade Activation | Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | Execution of apoptosis |
Preclinical Efficacy of Bcl 2 in 8 Class Compounds in Disease Models
In Vitro Anti-tumor Activity
In vitro studies have investigated the effects of Bcl-2-IN-8 on cancer cell lines, focusing on its ability to inhibit proliferation, induce apoptosis, and affect cell cycle progression.
This compound has shown anti-proliferative activity against a range of cancer cell lines, including both drug-sensitive and drug-resistant lines. medchemexpress.comfluoroprobe.commedchemexpress.commedchemexpress.commedchemexpress.eu For instance, in MDA-MB-231 triple-negative breast cancer cells, this compound reduced viability with an IC₅₀ of 85 nM after 72 hours. vulcanchem.com
| Cell Line Type | Example Cell Line | Reported Activity / Sensitivity | Source |
| Drug-sensitive cancer cells | Not specified | Anti-proliferative activity | medchemexpress.comfluoroprobe.commedchemexpress.commedchemexpress.commedchemexpress.eu |
| Drug-resistant cancer cells | Not specified | Anti-proliferative activity | medchemexpress.comfluoroprobe.commedchemexpress.commedchemexpress.commedchemexpress.eu |
| Triple-negative breast cancer cells | MDA-MB-231 | IC₅₀ = 85 nM (72 hours) | vulcanchem.com |
| DLBCL cell lines | Not specified | Increased free BIM levels | vulcanchem.com |
A key mechanism of action for Bcl-2 inhibitors is the induction of apoptosis. This compound has been shown to induce apoptosis in cancer cells. medchemexpress.comfluoroprobe.commedchemexpress.commedchemexpress.commedchemexpress.eu This is achieved by competitively inhibiting the interaction between anti-apoptotic Bcl-2 and pro-apoptotic effectors such as BIM and BAX. vulcanchem.com In diffuse large B-cell lymphoma (DLBCL) cell lines, treatment with 100 nM this compound led to a significant increase in free BIM levels (12-fold within 6 hours), which in turn triggered mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase-9 activation. vulcanchem.com This mechanism is particularly effective in tumors characterized by Bcl-2 overexpression, such as those with t(14;18) translocations. vulcanchem.com
Beyond inducing apoptosis, this compound has also been observed to affect the cell cycle. Studies indicate that this compound can induce cell cycle arrest at the G1 phase. medchemexpress.comfluoroprobe.commedchemexpress.commedchemexpress.commedchemexpress.eutargetmol.cn
Apoptosis Induction in Cancer Cell Cultures
In Vivo Efficacy Studies in Preclinical Models
The preclinical evaluation of this compound has extended to in vivo models to assess its efficacy in a more complex biological setting.
While specific data for this compound in a wide range of xenograft models are limited in the immediate search results, preclinical data in certain models have been reported. This compound has demonstrated activity in BCL-2-overexpressing solid tumors, including breast and prostate adenocarcinoma models. vulcanchem.com In murine models of MDA-MB-231 triple-negative breast cancer, this compound suppressed metastatic lung colonization by 60%. vulcanchem.com
Patient-derived xenograft (PDX) models are considered highly representative of human cancers. This compound has been evaluated in AML PDX models, where it induced complete remission in 67% of cases when administered at 50 mg/kg/day for 21 days. vulcanchem.com Notably, the responses observed in these AML PDX models correlated with baseline levels of the BCL-2/BIM complex, suggesting this ratio could serve as a predictive biomarker for response to this compound. vulcanchem.com
Furthermore, preclinical data suggest that this compound can potentiate the efficacy of conventional chemotherapeutics in vivo. In TP53-mutant chronic lymphocytic leukemia (CLL) models, co-administration with fludarabine (B1672870) resulted in a 98% reduction in viable cell counts, compared to 65% with fludarabine monotherapy. vulcanchem.com This synergistic effect is attributed to this compound lowering the apoptotic threshold, thereby sensitizing resistant cells to the effects of DNA-damaging agents. vulcanchem.com
| Disease Model (In Vivo) | Model Type | Key Finding | Source |
| Acute Myeloid Leukemia | PDX | Induced complete remission in 67% of cases (50 mg/kg/day for 21 days) | vulcanchem.com |
| Acute Myeloid Leukemia | PDX | Response correlated with baseline BCL-2/BIM complex levels | vulcanchem.com |
| Breast cancer | Murine | Suppressed metastatic lung colonization by 60% (MDA-MB-231 model) | vulcanchem.com |
| Prostate adenocarcinoma | Not specified | Demonstrated activity in BCL-2-overexpressing models | vulcanchem.com |
| Chronic Lymphocytic Leukemia (TP53-mutant) | Model not specified | 98% reduction in viable cells with fludarabine combination vs. 65% monotherapy | vulcanchem.com |
Tumor Growth Inhibition and Regression in Animal Models
Preclinical studies utilizing animal models have been instrumental in evaluating the potential of Bcl-2 inhibitor class compounds to impede tumor growth and induce regression. These models, often involving xenografts derived from human cancer cell lines or patient tumors implanted in immunocompromised mice, serve as crucial platforms to assess the in vivo activity of these agents.
Various compounds belonging to the Bcl-2 inhibitor class have demonstrated significant antitumor effects in such models. For instance, studies with the Bcl-2-selective inhibitor venetoclax (B612062) (ABT-199) have shown robust efficacy in xenograft models of hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), particularly in tumors with high Bcl-2 expression. rcsb.orgfrontiersin.org In these models, venetoclax treatment has been observed to induce apoptosis and subsequently inhibit tumor growth, leading to tumor regression in some cases. wikipedia.orgwikipedia.org
Another notable compound, navitoclax (B1683852) (ABT-263), a dual inhibitor of Bcl-2, Bcl-xL, and Bcl-w, has also shown preclinical activity in various cancer models, including solid tumors and lymphomas. rcsb.orgwikipedia.org Studies have reported that navitoclax can inhibit tumor growth in xenograft models, sometimes leading to tumor regression, and its efficacy can be enhanced in combination with other therapeutic agents. rcsb.orgwikipedia.org For example, in follicular lymphoma cell line animal models, navitoclax treatment resulted in tumor growth inhibition. wikipedia.org
The preclinical data suggest that the ability of these compounds to bind to and inhibit anti-apoptotic Bcl-2 proteins disrupts the balance of pro- and anti-apoptotic signals within cancer cells, triggering the apoptotic cascade. The extent of tumor growth inhibition and regression observed in animal models is often correlated with the level of dependence of the tumor cells on Bcl-2 family proteins for survival.
Data from preclinical studies on various Bcl-2 inhibitors in animal cancer models illustrate their capacity for tumor growth inhibition. While specific data for "this compound" are not available, the activity of other compounds within this class highlights the therapeutic potential.
Potential Therapeutic Applications Beyond Cancer (e.g., parasitic diseases like schistosomiasis)
Beyond their primary focus in oncology, Bcl-2 inhibitor class compounds are being explored for potential therapeutic applications in other diseases where dysregulation of apoptosis plays a role. One such area of investigation is parasitic diseases, including schistosomiasis.
Schistosomiasis, caused by parasitic flatworms of the Schistosoma genus, is a significant global health issue. Research has revealed the existence of a Bcl-2-regulated apoptotic pathway in schistosomes, demonstrating similarities to the intrinsic apoptosis pathway found in mammals. Prosurvival Bcl-2-like molecules have been identified in schistosomes, such as sjA in Schistosoma japonicum and Schistosoma mansoni, which play a role in the parasite's survival.
The discovery of this apoptotic pathway in schistosomes has led to the hypothesis that targeting schistosome Bcl-2 proteins with BH3 mimetics could represent a novel antischistosomal strategy. Preclinical studies have investigated the ability of known BH3 mimetics, such as ABT-737, to interact with schistosome prosurvival proteins. These studies have shown that compounds like ABT-737 can bind to sjA, suggesting the feasibility of developing BH3 mimetics to target Bcl-2 prosurvival proteins in schistosomes and induce parasite cell death.
Mechanisms of Resistance to Bcl 2 Inhibitors and Strategies to Circumvent Them
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to pre-existing factors within cancer cells that limit their initial sensitivity to Bcl-2 inhibitors.
Overexpression of Alternative Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-xL)
A primary mechanism of intrinsic resistance involves the high baseline expression of other anti-apoptotic proteins, particularly MCL-1 and BCL-xL. tandfonline.comresearchgate.netnih.govhtct.com.brnih.govfrontiersin.orgmdpi.comresearchgate.netaacrjournals.org These proteins can sequester pro-apoptotic proteins like BIM that are displaced by Bcl-2 inhibitors, preventing the activation of the apoptotic cascade mediated by BAX and BAK. researchgate.netnih.govhtct.com.brnih.gov The balance and interactions among Bcl-2 family proteins are crucial determinants of sensitivity. bloodcancerstoday.com For instance, some malignancies or specific cell types within a malignancy may exhibit a greater dependence on MCL-1 or BCL-xL for survival than on Bcl-2. tandfonline.comfrontiersin.orgashpublications.org Studies have shown that increased levels of MCL-1 and BCL-xL can lead to reduced sensitivity or complete resistance to Bcl-2 selective inhibitors like venetoclax (B612062). htct.com.brnih.govfrontiersin.orgaacrjournals.org
Mutations in Bcl-2 or Effector Proteins
Intrinsic resistance can also arise from pre-existing mutations in the BCL2 gene itself or in downstream effector proteins like BAX. While mutations in BCL2 conferring resistance are more commonly associated with acquired resistance after treatment exposure, certain genetic alterations might pre-exist and influence initial sensitivity. tandfonline.comresearchgate.netnih.govnih.govbloodcancerstoday.commdpi.comfrontiersin.orgoaepublish.comresearchgate.net Mutations in BCL2 can alter the binding site of the inhibitor, reducing its affinity while maintaining the ability of Bcl-2 to bind to pro-apoptotic proteins. tandfonline.comresearchgate.netnih.govnih.govmdpi.com Mutations or deletions in the BAX gene can impair the ability of the BAX protein to form pores in the mitochondrial membrane, a critical step in the apoptotic pathway, thereby conferring resistance not only to Bcl-2 inhibition but potentially to inhibition of other anti-apoptotic proteins as well. tandfonline.comresearchgate.netnih.govfrontiersin.orgnih.govannualreviews.orgnih.gov
Alterations in Upstream Signaling Pathways (e.g., TP53, FLT3-ITD)
Genetic alterations in upstream signaling pathways can also contribute to intrinsic resistance by influencing the expression or activity of Bcl-2 family proteins. Mutations in the tumor suppressor gene TP53, which is involved in regulating the expression of several pro-apoptotic BH3 proteins, can lead to altered dependencies on anti-apoptotic proteins, sometimes shifting the balance towards MCL-1 dependence and contributing to resistance. tandfonline.comresearchgate.netnih.govnih.govannualreviews.orgnih.govmdpi.comashpublications.org Similarly, activating mutations in kinases like FLT3, particularly FLT3-ITD, can promote the expression of anti-apoptotic proteins such as MCL-1 and BCL-xL through downstream signaling pathways, interfering with Bcl-2 inhibitor-mediated apoptosis. researchgate.netnih.govannualreviews.orgmdpi.comashpublications.org
Acquired Resistance Mechanisms
Acquired resistance develops after initial sensitivity to Bcl-2 inhibitors and subsequent exposure to the drug, leading to the emergence of resistant cell populations.
Development of Resistance in Preclinical Models
Preclinical models, including cell lines and patient-derived xenografts, have been instrumental in identifying mechanisms of acquired resistance to Bcl-2 inhibitors. Studies using these models have demonstrated that upon continuous exposure to Bcl-2 inhibitors, initially sensitive cells can develop resistance through various adaptations. htct.com.brnih.govgsea-msigdb.org These models have shown that acquired resistance can be associated with increased expression of MCL-1 and BCL-xL, genetic alterations in BCL2 or BAX, and changes in signaling pathway dependencies. htct.com.brnih.govgsea-msigdb.org For example, studies in small cell lung cancer cell lines treated with the Bcl-2 inhibitor ABT-737 showed acquired resistance associated with decreased expression of Bcl-2 and pro-apoptotic partners like BAX and BIM. gsea-msigdb.org
Phenotypic Adaptations Leading to Resistance
Beyond specific genetic mutations, acquired resistance can also result from phenotypic adaptations. These can include shifts in the balance of anti-apoptotic protein expression, metabolic reprogramming, and changes in cellular differentiation states. tandfonline.comresearchgate.netnih.govashpublications.organnualreviews.orgmdpi.comgsea-msigdb.orgashpublications.org For instance, some cancer cells may adapt by upregulating MCL-1 or BCL-xL expression in response to chronic Bcl-2 inhibition, effectively compensating for the loss of Bcl-2 function. tandfonline.comhtct.com.brnih.govresearchgate.netashpublications.org Changes in mitochondrial structure and metabolism have also been implicated in acquired resistance to venetoclax in some contexts. tandfonline.comresearchgate.netnih.gov Furthermore, studies in acute myeloid leukemia (AML) have suggested that differentiation state plasticity can contribute to acquired resistance, where immature blasts sensitive to Bcl-2 inhibition differentiate into more resistant phenotypes that rely on alternative anti-apoptotic proteins. ashpublications.orgmdpi.com The tumor microenvironment can also play a role, with signaling from the microenvironment potentially inducing the expression of anti-apoptotic proteins and contributing to acquired resistance. tandfonline.combloodcancerstoday.comashpublications.org
| Mechanism | Description | Impact on Sensitivity |
| Overexpression of MCL-1 or BCL-xL | Increased levels of alternative anti-apoptotic proteins sequester pro-apoptotic proteins. | Decreased Sensitivity |
| Mutations in BCL-2 | Alterations in the inhibitor binding site reduce drug affinity. | Decreased Sensitivity |
| Mutations/Deletion in BAX | Impaired ability of BAX to form mitochondrial pores. | Decreased Sensitivity |
| TP53 Mutations | Altered regulation of pro-apoptotic proteins, potential shift to MCL-1 dependence. | Decreased Sensitivity |
| FLT3-ITD Mutations | Activation of downstream pathways promoting MCL-1/BCL-xL expression. | Decreased Sensitivity |
| Phenotypic Plasticity (e.g., Differentiation) | Shift to cellular states with altered anti-apoptotic protein dependencies. | Decreased Sensitivity |
| Metabolic Adaptations | Changes in cellular metabolism supporting survival despite Bcl-2 inhibition. | Decreased Sensitivity |
Preclinical Strategies to Overcome Resistance
Preclinical investigations are crucial for identifying and evaluating novel compounds and combination approaches that can circumvent established resistance mechanisms. Bcl-2-IN-8 is a compound that has demonstrated activity in preclinical settings, including against drug-resistant cancer cells. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov This suggests its potential utility within strategies designed to overcome therapeutic resistance. This compound is described as a potent anticancer agent that exhibits anti-proliferative effects on both drug-sensitive and drug-resistant cancer cell lines. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov Its ability to induce apoptosis and cause cell cycle arrest at the G1 phase indicates a direct impact on key processes often dysregulated in resistant cells. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov
Development of Pan-Bcl-2 Family Antagonists
The development of antagonists targeting multiple anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a strategy to overcome resistance that may arise from the overexpression of redundant anti-apoptotic proteins. While this compound is characterized as a potent anticancer agent with activity against drug-resistant cells, the provided information does not explicitly detail its binding profile across the entire Bcl-2 family to definitively classify it as a pan-Bcl-2 family antagonist. Its observed activity against resistant cells Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov suggests it may interfere with survival pathways mediated by Bcl-2 family proteins, but specific data on its inhibitory effects against individual anti-apoptotic members beyond general Bcl-2 inhibition are not available in the consulted sources.
Targeting Redundant Survival Pathways (e.g., MCL-1 inhibition)
Resistance to selective Bcl-2 inhibitors, such as venetoclax, can be conferred by the overexpression of other anti-apoptotic proteins like MCL-1. Strategies to overcome this include the co-administration of a Bcl-2 inhibitor with an MCL-1 inhibitor or a compound that targets MCL-1 directly or indirectly. This compound has shown anti-proliferative activity against drug-resistant cancer cells. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov However, the available information does not specify if this activity is related to inhibiting MCL-1 or if studies have been conducted to evaluate this compound in combination with MCL-1-targeting agents as a strategy to overcome resistance. Its observed effects, such as apoptosis induction Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov, are relevant to counteracting survival signals, but a specific link to targeting MCL-1 or other redundant pathways is not established in the provided data.
Reversing Resistance through Molecular Intervention
Reversing resistance through molecular intervention involves targeting specific molecules or pathways that contribute to the resistant phenotype. This compound's demonstrated activity against drug-resistant cancer cells Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov indicates its potential in this area. Its ability to induce apoptosis and cause G1 cell cycle arrest in these cells Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov represents a form of molecular intervention aimed at restoring cell death pathways and inhibiting uncontrolled proliferation. Furthermore, this compound has been shown to inhibit cell migration in a dose-dependent manner Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN., which can also be a characteristic associated with aggressive and resistant cancer cells. While the precise molecular targets and pathways through which this compound exerts its effects in resistant cells are not fully elucidated in the provided snippets, its observed biological activities highlight its potential as a tool in preclinical investigations into reversing drug resistance.
Combination Therapeutic Strategies Involving Bcl 2 in 8 Class Compounds in Preclinical Models
Synergistic Effects with Conventional Chemotherapeutic Agents
Preclinical investigations have demonstrated synergistic effects when Bcl-2-IN-8 class compounds are combined with conventional chemotherapeutic agents. This synergy is often attributed to the ability of Bcl-2 inhibitors to lower the apoptotic threshold in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.
Studies involving Bcl-2 inhibitors like navitoclax (B1683852) (ABT-263), a dual Bcl-2/Bcl-xL inhibitor, have shown enhanced killing of lymphoma cells when combined with the CHOP regimen (cyclophosphamide, doxorubicin (B1662922), vincristine, and prednisone) in xenograft models. mims.com The addition of the Bcl-2/Bcl-xL inhibitor was found to improve tumor growth inhibition, tumor growth delay, and log10 kill compared to either treatment alone. mims.com Similarly, navitoclax has been shown to synergize with doxorubicin and paclitaxel (B517696) in triple-negative breast cancer models. tocris.com
Venetoclax (B612062) (ABT-199), a selective Bcl-2 inhibitor, has also been evaluated in combination with chemotherapy in preclinical models. Combinations of venetoclax with low-dose cytarabine (B982) or azacitidine are being investigated in preclinical and clinical settings for acute myeloid leukemia (AML). researchgate.netnih.gov Preclinical studies have demonstrated the activity of venetoclax in pediatric patient-derived xenograft models and cell lines, suggesting potential for combination with chemotherapy in pediatric cancers. nih.gov
The synergistic activity observed in these preclinical models provides a strong rationale for the clinical evaluation of Bcl-2 inhibitors in combination with established chemotherapy regimens.
Combinations with Other Targeted Therapies
Combining this compound class compounds with other targeted therapies has shown considerable promise in preclinical studies, offering a strategy to simultaneously inhibit multiple survival pathways or overcome resistance mechanisms mediated by other proteins.
Preclinical studies have explored combinations of Bcl-2 inhibitors with inhibitors of signaling pathways frequently dysregulated in cancer. For instance, combining Bcl-2 inhibitors with BTK inhibitors, such as ibrutinib, has shown synergistic effects in preclinical models of B-cell malignancies like chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia (WM). mims.comciteab.com This combination is supported by preclinical evidence suggesting that BTK inhibition enhances mitochondrial Bcl-2 dependence, thereby increasing sensitivity to Bcl-2 inhibitors. citeab.com Combinations integrating venetoclax with PI3K/AKT inhibitors have also been explored to enhance apoptotic responses by disrupting alternative survival signals. mims.comfishersci.pt
In solid tumors, preclinical glioblastoma models have demonstrated improved apoptotic responses to BH3 mimetics in combination with agents like selinexor, a selective inhibitor of nuclear export. citeab.comfishersci.ca This combination reduced cellular proliferation and increased sensitivity through enhanced apoptosis. fishersci.ca Combinations of Bcl-2 inhibitors with inhibitors of receptor tyrosine kinases, such as FGFR, MEK, or BRAF inhibitors, have shown efficacy in reducing cell proliferation and tumor growth in preclinical models of various cancers, including NSCLC and glioblastoma. wikipedia.org Furthermore, preclinical data suggests that combining Bcl-2 inhibitors with HER2-targeted therapies can efficiently inhibit the growth of HER2-positive breast cancer. wikipedia.org More recently, the combination of venetoclax with KAN0441571C, a small molecule ROR1 inhibitor, demonstrated synergistic activity in small cell lung cancer (SCLC) models, suggesting ROR1 as a novel therapeutic target in this context. nih.gov
Combinations targeting multiple anti-apoptotic proteins have also been investigated. Given that resistance to selective Bcl-2 inhibition can be mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, preclinical studies have evaluated combinations of Bcl-2 inhibitors with Mcl-1 inhibitors. For example, the combination of venetoclax with the selective Mcl-1 inhibitor S63845 showed high preclinical efficacy and synergism in multiple myeloma (MM) cells, mediated partly by the simultaneous inhibition of Bcl-2 and Mcl-1 binding to BIM. nih.gov
These preclinical findings highlight the potential of rational combinations of this compound class compounds with other targeted agents to improve therapeutic outcomes and overcome resistance.
Combinations with Autophagy Modulators
The interplay between apoptosis and autophagy is complex, and preclinical studies suggest that modulating autophagy can influence the effectiveness of this compound class compounds. Bcl-2 itself plays a dual role, inhibiting apoptosis and also modulating autophagy by binding to Beclin 1. fishersci.ptubc.ca
In pathological states, such as cancer, Bcl-2 upregulation can suppress both apoptosis and autophagy, contributing to tumor survival and resistance. ubc.ca Autophagy can act as a survival mechanism for cancer cells under therapeutic stress. fishersci.ptnih.gov Inhibiting autophagy in conjunction with Bcl-2 antagonism has shown promise in preclinical settings as a potential method to mitigate resistance. fishersci.pt
Gossypol (AT-101), a pan-Bcl-2 inhibitor, has been shown to induce autophagy by liberating Beclin-1 from Bcl-2. nih.gov Preclinical studies have explored the potential for combination therapies that simultaneously target the anti-apoptotic and autophagy-suppressive roles of Bcl-2. fishersci.pt For instance, the Bcl-2 inhibitor ABT-737 has been suggested to promote apoptosis elicited by certain agents, potentially due to the inhibition of autophagy. nih.gov
While the precise mechanisms and optimal strategies for combining Bcl-2 inhibitors with autophagy modulators are still under investigation in preclinical models, this approach holds potential for enhancing cell death and overcoming resistance in certain cancers.
Rationale for Combination Approaches to Enhance Apoptosis and Overcome Resistance
The rationale for combining this compound class compounds with other therapies in preclinical models is multifaceted, primarily centered on enhancing the induction of apoptosis and overcoming mechanisms of resistance.
Overexpression of anti-apoptotic Bcl-2 family proteins is a key mechanism by which cancer cells evade apoptosis and acquire resistance to various anti-cancer treatments, including chemotherapy and targeted therapies. mims.commims.comfishersci.caciteab.com Targeting Bcl-2 with specific inhibitors can restore the apoptotic machinery by releasing pro-apoptotic proteins like Bax and Bak, allowing them to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation. mims.com
However, cancer cells can develop or possess intrinsic resistance to single-agent Bcl-2 inhibition through various mechanisms, including the upregulation of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL), genetic instability, or activation of alternative survival pathways. wikipedia.orgwikidata.org Targeting a single anti-apoptotic protein or pathway is often insufficient for durable responses in many cancer types. wikidata.org
Combination therapies are designed to address these limitations. By combining Bcl-2 inhibitors with agents that:
Induce apoptosis through different pathways.
Downregulate or inhibit other anti-apoptotic proteins like Mcl-1 or Bcl-xL. nih.govwikidata.orgflybase.org
Activate pro-apoptotic proteins. wikidata.org
Modulate the tumor microenvironment.
Overcome or bypass resistance mechanisms.
Preclinical studies utilizing techniques like BH3 profiling can help identify the specific dependencies of cancer cells on different anti-apoptotic proteins and predict sensitivity to Bcl-2 inhibitors and potential combination partners. citeab.com Agents that increase the priming of Bcl-2, making cancer cells more reliant on Bcl-2 for survival, are considered good candidates for combination with Bcl-2 inhibitors. citeab.com
Structure Activity Relationship Sar Studies and Drug Discovery Aspects for Bcl 2 in 8 Analogues
Design Principles for Bcl-2 Inhibitors
The fundamental principle behind the design of Bcl-2 inhibitors is to create small molecules that can effectively bind to the hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins and restoring the apoptotic process. thno.orgnih.govnih.gov This hydrophobic groove, also known as the BH3 binding pocket, is the site where the amphipathic alpha-helical BH3 domain of pro-apoptotic proteins normally binds. thno.orguni.lunih.gov
Early efforts in Bcl-2 inhibitor design focused on mimicking the structure and function of the BH3 domain. nih.govnih.gov This led to the development of compounds like ABT-737, a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. nih.govacs.org Subsequent design efforts aimed to improve the pharmacological properties of these early compounds, such as solubility and oral bioavailability, while maintaining or enhancing their potency and selectivity. nih.govacs.org Structure-based drug design, utilizing the three-dimensional structures of Bcl-2 proteins in complex with ligands, has played a crucial role in guiding the modification and optimization of inhibitor scaffolds. nih.govacs.orgfraserlab.com Ligand-based design approaches, which involve identifying pharmacophores and screening databases for compounds with similar features, have also been employed in the discovery of novel Bcl-2 inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of compounds and their biological activity. thegoodscentscompany.comnih.gov In the context of Bcl-2 inhibitors, QSAR modeling is utilized to predict the inhibitory activity of new compounds and to guide the design of analogues with improved efficacy. nih.govthegoodscentscompany.comnih.gov
QSAR models for Bcl-2 inhibitors are typically built using datasets of known compounds with measured biological activities (e.g., binding affinities or cell viability inhibition). uni.lunih.govthegoodscentscompany.com Various molecular descriptors, which numerically represent different aspects of chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for these compounds. nih.gov These descriptors are then used to develop mathematical models that correlate structural features with biological activity. thegoodscentscompany.comnih.gov
Studies have successfully employed QSAR models, including those based on binary fingerprints and methods like kernel-based Partial Least-Square (kPLS) and Random Forest, to predict the inhibitory activity and classify potential Bcl-2 inhibitors. nih.govthegoodscentscompany.comnih.gov These models can assist in virtually screening large chemical libraries to identify promising lead compounds and prioritize synthesis and experimental testing of analogues. uni.lunih.gov For example, QSAR-based virtual screening has been used to identify novel Bcl-2 inhibitors with significant cytotoxic effects on cancer cells. nih.gov
Development of Novel Bcl-2 Inhibitor Analogues and Derivatives with Improved Potency or Selectivity
The development of novel Bcl-2 inhibitor analogues and derivatives is an ongoing effort aimed at improving potency, selectivity, pharmacokinetic properties, and overcoming resistance mechanisms. thno.orgnih.govfraserlab.com The evolution of Bcl-2 inhibitors from early compounds like ABT-737 to the highly selective Bcl-2 inhibitor Venetoclax (B612062) exemplifies this development process. nih.govonclive.comacs.org
ABT-737, while potent, had poor oral bioavailability. nih.govnih.gov Its analogue, ABT-263 (Navitoclax), was developed with improved oral absorption and pharmacokinetic properties, although it retained activity against Bcl-xL, leading to dose-limiting thrombocytopenia. nih.govonclive.com Further structure-guided design efforts led to the discovery of Venetoclax (ABT-199), the first selective Bcl-2 inhibitor approved for clinical use in certain hematological malignancies. thno.orgnih.govonclive.comnih.gov Venetoclax's selectivity for Bcl-2 over Bcl-xL contributed to a more favorable safety profile compared to Navitoclax (B1683852). nih.gov
Ongoing research involves the development of next-generation Bcl-2 inhibitors and analogues designed to address challenges such as resistance mutations (e.g., G101V mutation in Bcl-2 that affects Venetoclax binding) and to achieve activity against other anti-apoptotic proteins like Mcl-1 or Bcl-xL where needed. onclive.comfraserlab.comfrontiersin.org Novel compounds like Sonrotoclax (BGB-11417) and Lisaftoclax (APG-2575) are currently under clinical evaluation as potential next-generation Bcl-2 inhibitors. innovareacademics.inonclive.comnih.govnih.govfrontiersin.org Studies also explore novel scaffolds and modifications to existing ones to yield analogues with improved binding affinity and cellular activity. uni.luacs.orgfraserlab.com For instance, compounds like IS20 and IS21 have been identified as potential new lead compounds with affinity for Bcl-2, Bcl-xL, and Mcl-1. uni.lu
Identification of Binding Pockets and Molecular Interactions
Understanding the specific binding pockets and molecular interactions between inhibitors and Bcl-2 proteins is crucial for rational drug design and optimization. nih.govnih.gov The primary binding site for BH3 mimetic inhibitors is the hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, which is formed by the BH1, BH2, and BH3 domains. thno.orgnih.govnih.gov
Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into how inhibitors bind to this groove. frontiersin.orgnih.govresearchgate.net These studies reveal key residues within the binding pocket that are involved in interactions with the inhibitor molecule through hydrogen bonds, hydrophobic interactions, and salt bridges. nih.govbiorxiv.orgresearchgate.net For example, molecular docking studies have shown that Venetoclax occupies the BH3 binding pocket of Bcl-2, interacting with residues such as F104, R107, Y108, and G145. nih.gov
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are widely used to predict binding poses, estimate binding affinities, and analyze the dynamics of protein-ligand interactions. uni.lumdpi.combiorxiv.orgresearchgate.net These computational approaches complement experimental data and aid in understanding the structure-activity relationships of Bcl-2 inhibitors. biologists.com They can help identify critical interactions that contribute to binding potency and selectivity, guiding the design of analogues with enhanced properties. biorxiv.orgbiologists.com
Approaches to Modulate Bcl-2 Protein Function
Beyond direct occupancy of the BH3 binding groove, other approaches are being explored to modulate Bcl-2 protein function. These strategies aim to interfere with Bcl-2 activity through different mechanisms, potentially offering alternative therapeutic avenues or ways to overcome resistance.
One such approach involves targeting allosteric sites on the Bcl-2 protein. Allosteric modulators bind to a site distinct from the orthosteric (BH3 binding) site, inducing conformational changes that affect the protein's function or its interaction with other proteins. acs.orgresearchgate.net For example, BDA-366 has been identified as an allosteric Bcl-2 inhibitor that binds to the BH4 domain, leading to a conformational change that exposes the BH3 domain and converts Bcl-2 into a pro-apoptotic protein. acs.org
Covalent inhibitors represent another strategy, forming a stable covalent bond with a specific residue on the target protein. While many current Bcl-2 inhibitors are non-covalent, the development of covalent inhibitors could offer advantages such as increased potency or prolonged target engagement. nih.gov
Proteolysis Targeting Chimeras (PROTACs) are a rapidly developing modality that utilizes the cell's ubiquitin-proteasome system to induce targeted degradation of a protein of interest. nih.govonclive.comnih.govresearchgate.net PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov By bringing the target protein and the E3 ligase into proximity, PROTACs facilitate ubiquitination and subsequent proteasomal degradation of the target. nih.gov PROTACs targeting anti-apoptotic Bcl-2 family proteins, including Bcl-xL and potentially Bcl-2, are being investigated as a means to overcome resistance and achieve more complete inhibition of protein function. nih.govonclive.com This event-driven mechanism of action, which leads to catalytic degradation of the target, offers a different paradigm compared to traditional occupancy-driven inhibition. nih.gov
These diverse approaches to modulating Bcl-2 protein function highlight the ongoing efforts to develop more effective and versatile therapeutic strategies targeting this important family of proteins in cancer.
| Compound Name | PubChem CID |
| Bcl-2 Inhibitor (CID 11822705) | 11822705 |
| Venetoclax (ABT-199) | 49846579 |
| ABT-737 | 11228183 |
| ABT-263 (Navitoclax) | 24978538 |
| BM-1197 | 60204010 |
| APG-1252-M1 | 90279478 |
| A-1210477 | 66575373 |
| S63845 | 122197581 |
| MIK665 | 118163156 |
| AMG-176 | 118910268 |
| Lisaftoclax (APG-2575) | 137355972 |
| Sonrotoclax (BGB-11417) | 149553242 |
| Pinostrobin (PN) | 73201 |
| S-55746 | 71654876 |
| AZD4320 | Not Available |
| A-115463 | Not Available |
| A-1331852 | Not Available |
| A-1293102 | Not Available |
| PZ15227 | Not Available |
| DT2216 | Not Available |
| ABBV-167 | Not Available |
| BDA-366 | Not Available |
| IS20 | Not Available |
| IS21 | Not Available |
| M1 | Not Available |
| S-9c | Not Available |
| BCL201 | Not Available |
| AMG-397 | Not Available |
| AZD5991 | Not Available |
Data Table: Binding Affinities of Selected Compounds for Bcl-2 Family Proteins
| Compound | Bcl-2 KD (µM) | Bcl-xL KD (µM) | Mcl-1 KD (µM) | Source |
| IS21 | 0.19 ± 0.07 | Not Specified | Not Specified | uni.lu |
| IS20 | 0.32 ± 0.09 | Not Specified | Not Specified | uni.lu |
| IS1 | 0.48 ± 0.11 | Not Specified | Not Specified | uni.lu |
| ISQ | 0.53 ± 0.10 | Not Specified | Not Specified | uni.lu |
| ISP | 0.77 ± 0.14 | Not Specified | Not Specified | uni.lu |
| IS29 | 3.40 ± 1.1 | Not Specified | Not Specified | uni.lu |
| IS9 | 4.0 ± 0.70 | Not Specified | Not Specified | uni.lu |
| IS27 | 4.60 ± 0.90 | Not Specified | Not Specified | uni.lu |
Data Table: QSAR Model Performance Metrics
| Model Type | Descriptors Used | q2 | AUC | Source |
| kPLS (Binary Fingerprints) | Binary Fingerprints | > 0.58 | > 0.90 | thegoodscentscompany.comnih.gov |
| RF Classification (Hybrid) | Fingerprints + Descriptors | Robust | Not Specified | uni.lu |
| RF Regression (MOE2D) | MOE2D Descriptors | Not Specified | Not Specified | nih.gov |
Methodological Approaches in Bcl 2 in 8 Research
Biochemical Assays for Protein-Protein Interaction and Enzyme Activity
Biochemical assays are crucial for characterizing the direct interaction between a compound and its target protein, such as Bcl-2. These methods provide quantitative data on binding affinity and the ability of a compound to disrupt protein-protein interactions that are critical for Bcl-2's function.
Surface Plasmon Resonance (SPR) Binding Assays
Surface Plasmon Resonance (SPR) is a label-free technology used to monitor biomolecular interactions in real-time. In the context of Bcl-2 research, SPR is employed to measure the binding kinetics and affinity of potential inhibitors to recombinant Bcl-2 protein. The principle involves immobilizing the Bcl-2 protein on a sensor chip surface and then flowing solutions containing the test compound over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and subsequently, the equilibrium dissociation constant (KD), which represents the binding affinity.
Studies have utilized SPR to examine the interaction between Bcl-2 and various compounds, including potential inhibitors. For instance, SPR-based binding assays have been performed to verify the interactions between Bcl-2 and screened hit compounds guidetopharmacology.orgnih.gov. These assays can reveal direct binding of compounds to recombinant human Bcl-2 protein guidetopharmacology.org. The binding curves obtained from SPR experiments illustrate the association and dissociation phases, and analysis of these curves allows for the calculation of kinetic parameters like Kon and Koff, as well as the affinity (KD) guidetopharmacology.orgashpublications.org. For example, one study reported Kon and Koff values for a compound (M1) binding to Bcl-2 as 4.48 × 10^3 /M⁻¹ s⁻¹ and 1.42 × 10⁻³ /s⁻¹, respectively guidetopharmacology.org. SPR has also been used to assess the binding of phosphorylated or mutant forms of Bcl-2 to pro-apoptotic proteins like Bak and Bim, demonstrating how modifications can affect binding affinity ashpublications.org.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, high-throughput compatible assays used to measure molecular interactions, including protein-protein binding inhibition. In the context of Bcl-2, TR-FRET assays are designed to measure the inhibition of Bcl-2 binding to its peptide ligands, which mimic the BH3 domains of pro-apoptotic proteins. The assay typically involves a terbium-labeled donor and a dye-labeled acceptor molecule. The Bcl-2 protein is often labeled with one component (e.g., via a His-tag and an anti-His antibody labeled with the donor fluorophore), and a peptide ligand that binds to Bcl-2 is labeled with the other component (e.g., biotinylated peptide ligand and dye-labeled streptavidin acceptor) tocris.commybiosource.com. When the inhibitor is absent and Bcl-2 is bound to its peptide ligand, the donor and acceptor are brought into close proximity, resulting in FRET and a measurable signal. The presence of an effective inhibitor disrupts the interaction between Bcl-2 and its ligand, leading to a decrease in the FRET signal tocris.com.
TR-FRET assays are suitable for high-throughput screening due to their homogeneous format, requiring no washing steps tocris.comwikidata.org. The assay procedure typically involves incubating a sample containing labeled Bcl-2, labeled peptide ligand, and the test inhibitor, followed by measuring fluorescence intensity using a TR-FRET capable reader tocris.commybiosource.comwikidata.org. Data analysis is often conducted using the ratio of acceptor emission to donor emission mybiosource.com. These assays are used to determine the half-maximal inhibitory concentration (IC50) values of compounds, indicating the concentration at which the compound inhibits 50% of the Bcl-2-ligand binding mybiosource.commims.com. Studies have reported IC50 values for various compounds tested in TR-FRET Bcl-2 binding inhibition assays, with inhibitory concentrations ranging from nanomolar to micromolar levels mybiosource.com.
Cytochrome c Release Assays
Cytochrome c release from the mitochondria is a critical event in the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c by sequestering pro-apoptotic proteins such as Bax and Bak fishersci.noamericanelements.com. Cytochrome c release assays measure the ability of a compound to induce or inhibit the release of cytochrome c from mitochondria, thereby indicating its effect on the mitochondrial apoptosis pathway. These assays can be performed using isolated mitochondria or in cellular contexts.
In isolated mitochondria, the assay involves incubating mitochondria with pro-apoptotic stimuli (e.g., cleaved BID or Bax) in the presence or absence of potential Bcl-2 inhibitors nih.govuni.lu. Release of cytochrome c into the supernatant is then typically measured by techniques such as Western blotting or ELISA nih.govuni.lu. A decrease in cytochrome c in the mitochondrial pellet or an increase in the supernatant indicates release. For example, studies have shown that Bcl-2 can inhibit cytochrome c release induced by tBid and Bax in isolated mitochondria nih.gov. Cytochrome c release assays can also be used to evaluate the activity of different Bcl-2 mutants or the effect of known inhibitors like ABT-199 on displacing pro-apoptotic proteins from Bcl-2 frontiersin.org. In cellular assays, the localization of cytochrome c can be assessed by immunofluorescence or Western blotting of cytoplasmic and mitochondrial fractions following treatment with a compound nih.gov.
Cellular Assays for Apoptosis and Cell Viability
Cellular assays are essential for evaluating the biological effects of potential Bcl-2 inhibitors in a living system. These assays assess the ability of a compound to induce apoptosis and reduce the viability of cancer cells, which are often characterized by the overexpression of anti-apoptotic Bcl-2 proteins.
Flow Cytometry for Apoptosis Detection
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In apoptosis research, flow cytometry is widely used to identify and quantify apoptotic cells based on various markers. Common methods include Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane in early apoptosis, often combined with a vital dye like Propidium (B1200493) Iodide (PI) or 7-Aminoactinomycin D (7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells guidetopharmacology.orgtocris.comfishersci.ca. Flow cytometry can also be used to assess changes in mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway, using potentiometric dyes fishersci.fi.
Flow cytometry allows for the quantitative determination of the percentage of apoptotic cells in a population after treatment with a potential Bcl-2 inhibitor guidetopharmacology.orgfishersci.ca. Studies have used flow cytometry to analyze apoptosis induced by various agents, including those targeting Bcl-2 guidetopharmacology.orgtocris.comfishersci.cawikipedia.orgnih.gov. For example, the percentage of apoptotic cells can be determined based on DNA fragmentation, often visualized as a sub-G1 peak in cell cycle analysis by flow cytometry using DNA binding dyes like propidium iodide fishersci.ca. Flow cytometry can also be used to measure the intracellular expression levels of Bcl-2 and other related proteins fishersci.ficiteab.comnih.gov. Comparing Bcl-2/Bax ratios by flow cytometry has been explored as a rapid method nih.gov.
Cell Viability Assays (e.g., MTT, CellTiterGlo)
Cell viability assays are used to measure the number of living cells in a sample after treatment with a test compound. These assays are fundamental for determining the cytotoxic or growth inhibitory effects of potential therapeutic agents. Commonly used methods include the MTT assay and the CellTiter-Glo luminescent cell viability assay. The MTT assay is a colorimetric assay that relies on the reduction of a yellow tetrazolium dye (MTT) by metabolically active cells into purple formazan (B1609692) crystals nih.govnih.gov. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance after dissolving the crystals nih.govguidetopharmacology.orgnih.gov. The CellTiter-Glo assay is a luminescence-based assay that quantifies ATP, which is present in metabolically active cells wikipedia.orgwikipedia.org. The luminescence signal is proportional to the amount of ATP and thus to the number of viable cells wikipedia.org.
These assays are widely used to assess the effect of potential Bcl-2 inhibitors on the viability of various cancer cell lines mims.comguidetopharmacology.orgtocris.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgcenmed.com. Results are often expressed as a percentage of viability compared to untreated control cells, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for cell viability mims.comwikipedia.orgnih.govcenmed.com. Studies have reported IC50 values for various compounds in different cell lines using both MTT and CellTiterGlo assays wikipedia.orgnih.govcenmed.com. For instance, CellTiter-Glo has been used to measure the viability of HeLa cells transfected with Bcl-2 constructs after treatment with apoptotic inducers wikipedia.org, and to assess the effect of compounds on breast cancer cell viability wikipedia.org. MTT assays have been employed to determine the viability of leukemia and melanoma cell lines treated with potential Bcl-2 inhibitors wikipedia.orgnih.gov, and to evaluate the response of cancer cells to chemotherapy in the context of Bcl-2 expression guidetopharmacology.orgcenmed.com.
| Assay Type | Principle | Measurement | Key Output/Findings |
| Biochemical Assays | |||
| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events on a sensor surface | Change in refractive index (Response Units) | Binding kinetics (kon, koff), Affinity (KD) |
| Time-Resolved FRET (TR-FRET) | Inhibition of FRET between labeled Bcl-2 and ligand by inhibitor | Ratio of acceptor to donor fluorescence emission | Binding inhibition (IC50) |
| Cytochrome c Release Assay | Release of cytochrome c from mitochondria due to pro-apoptotic signaling | Cytochrome c levels in supernatant/pellet (e.g., ELISA, Western Blot) | Modulation of mitochondrial outer membrane permeabilization (MOMP) by compounds |
| Cellular Assays | |||
| Flow Cytometry for Apoptosis Detection | Staining for apoptotic markers (e.g., Annexin V, cleaved caspases, DNA fragmentation) | Fluorescence intensity of individual cells | Percentage of apoptotic cells, Apoptotic markers expression, Mitochondrial membrane potential changes |
| Cell Viability Assay (MTT, CellTiterGlo) | Metabolic activity (MTT) or ATP content (CellTiterGlo) of viable cells | Absorbance (MTT) or Luminescence (CellTiterGlo) | Cell viability percentage, Growth inhibition (IC50) |
Caspase Activation Assays
Caspases are a family of cysteine proteases that play critical roles in the execution phase of apoptosis. Activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) is a hallmark of apoptosis. Caspase activation assays are used to detect the presence and activity of these enzymes following treatment with compounds like Bcl-2-IN-8. The intrinsic, or mitochondrial, apoptotic pathway activates Caspase-9 when cytochrome c is released from damaged mitochondria. nih.gov The extrinsic pathway activates Caspase-8, which can then cleave and activate executioner caspases. nih.govbiologists.com Assays can measure caspase activity directly using fluorogenic or chromogenic substrates that are cleaved by activated caspases, releasing a detectable signal. Increased caspase-3/7 activity, for instance, indicates that cells have entered the execution phase of apoptosis. researchgate.net
Mitochondrial Membrane Potential Assays
The mitochondrial membrane potential (Δψ) is a key indicator of mitochondrial health and function. A drop in Δψ is an early event in the intrinsic apoptotic pathway, preceding the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. ahajournals.orgplos.org Mitochondrial membrane potential assays utilize fluorescent dyes, such as Rhodamine-123 or TMRE, that accumulate in mitochondria based on their membrane potential. haematologica.orgdovepress.com A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, signifying mitochondrial dysfunction and commitment to apoptosis. plos.orgdovepress.com Bcl-2 is known to prevent the loss of mitochondrial membrane potential. pnas.org
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. In the context of this compound research, Western blotting is crucial for examining the expression levels of various proteins involved in apoptosis, particularly members of the Bcl-2 family (such as Bcl-2, Bax, Bak, Mcl-1) and cleaved caspases. oup.comahajournals.orgresearchgate.netaacrjournals.orgnih.gov Changes in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins are critical determinants of cell fate. aacrjournals.org Western blot analysis allows researchers to assess how treatment with this compound affects the levels of these proteins, providing insights into its mechanism of action. For example, studies might show decreased levels of anti-apoptotic proteins like Bcl-2 or increased levels of pro-apoptotic proteins like Bax, or the cleavage of caspases. ahajournals.orgmdpi.com
Gene Expression Analysis
Gene expression analysis techniques, such as quantitative real-time PCR (RT-qPCR), are employed to measure the mRNA levels of genes involved in apoptosis and cell survival. mdpi.comresearcherslinks.com While Western blotting assesses protein levels, gene expression analysis provides information about transcriptional changes induced by this compound. Alterations in the mRNA expression of Bcl-2 family members or caspases can precede changes in protein levels and offer further understanding of the compound's effects on cellular pathways. researcherslinks.comnih.gov Studies can demonstrate that certain compounds can either increase or decrease the expression of the bcl-2 gene in specific cells. researcherslinks.com
BH3 Profiling for Apoptosis Priming
BH3 profiling is a functional assay that measures the "apoptotic priming" of cells, which is their proximity to the threshold at which they commit to cell death. nih.govpnas.org This method assesses the functional interaction between pro-apoptotic BH3-only proteins and anti-apoptotic Bcl-2 family proteins at the mitochondria. nih.govmdpi.com In this assay, mitochondria are exposed to peptides derived from the BH3 domains of pro-death Bcl-2 family proteins. haematologica.org The level of mitochondrial outer membrane permeabilization (MOMP) induced by each peptide is then measured, often using fluorescent dyes sensitive to mitochondrial membrane potential. haematologica.orgnih.gov BH3 profiling can predict cellular responses to pro-apoptotic stressors and therapeutics by assessing mitochondrial susceptibility to MOMP. nih.gov It provides an integrated functional assessment of mitochondrial susceptibility to membrane depolarization. haematologica.org By using different BH3 peptides, researchers can determine a cell's dependence on specific anti-apoptotic proteins like Bcl-2 or Mcl-1. nih.govmdpi.com
In Vivo Preclinical Model Systems
In vivo preclinical models are essential for evaluating the efficacy and pharmacokinetics of compounds like this compound in a living system before potential testing in humans. These models aim to mimic the complexity of human diseases, particularly cancer.
Murine Xenograft and Patient-Derived Xenograft (PDX) Models
Murine xenograft models involve implanting human cancer cells into immunocompromised mice. These models allow for the study of tumor growth and response to therapy in a living organism. Patient-derived xenograft (PDX) models are a more advanced type of xenograft where tumor tissue directly obtained from a patient is implanted into immunocompromised mice. nih.govoaepublish.com PDX models are considered to better recapitulate the heterogeneity, genetic characteristics, and treatment responses of the original patient tumor compared to standard cell line-derived xenografts. nih.govoaepublish.com
In the research of Bcl-2 inhibitors, murine xenograft and PDX models are used to assess the in vivo antitumor activity of compounds like this compound. Studies in these models can evaluate tumor growth inhibition, regression, and effects on markers of apoptosis and proliferation within the tumor tissue. mdpi.comaacrjournals.orgthno.orgaacrjournals.orgthno.orgfrontiersin.org For example, researchers might treat mice bearing human tumor xenografts with the compound and measure changes in tumor volume over time. plos.org Analysis of tumor samples from these models using techniques like Western blotting or immunohistochemistry can confirm the compound's mechanism of action in vivo, such as the modulation of Bcl-2 family protein expression or the induction of caspase activation within the tumor cells. mdpi.comnih.gov PDX models have been valuable in predicting the response to Bcl-2 inhibitors like venetoclax (B612062) and can be used to evaluate combination therapies. oaepublish.commdpi.comnih.govresearchgate.netonclive.com
Assessment of Tumor Growth Inhibition and Regression
Evaluating the in vivo efficacy of Bcl-2 inhibitors is a critical step in preclinical research. This typically involves assessing their ability to inhibit tumor growth or induce tumor regression in animal models, most commonly mouse xenograft models where human cancer cells are implanted into immunocompromised mice. nih.govnih.govashpublications.orgguidetopharmacology.org In these studies, tumor volume is measured over time to determine the effect of the compound compared to control groups. ashpublications.org
Studies on Bcl-2 inhibitors like venetoclax have demonstrated rapid induction of apoptosis in cancer cells in vivo, leading to significant reductions in tumor growth. nih.govguidetopharmacology.orgwikidata.org For example, in mouse xenograft experiments, treatment with certain Bcl-2 inhibitors has resulted in decreased tumor growth and even tumor regression. nih.govnih.govashpublications.org The effectiveness can be influenced by the specific cancer cell line and its dependence on Bcl-2 for survival. citeab.comwikipedia.org
Pharmacodynamic Biomarker Analysis in Vivo
Pharmacodynamic (PD) biomarkers are crucial for understanding how a drug affects its target in a living system and can help predict therapeutic response. For Bcl-2 inhibitors, functional assays that assess the state of the apoptotic machinery are particularly relevant. BH3 profiling is one such functional assay that has been utilized as a pharmacodynamic biomarker for the activity of BH3 mimetics, including Bcl-2 inhibitors, in vivo. guidetopharmacology.orgwikipedia.orgfrontiersin.org
BH3 profiling measures the proximity of pro-apoptotic proteins (like Bax and Bak) to the mitochondria, reflecting the degree to which they are sequestered by anti-apoptotic Bcl-2 family proteins. wikipedia.org When a Bcl-2 inhibitor engages its target, it displaces these pro-apoptotic proteins, increasing mitochondrial sensitivity to BH3 peptides. wikipedia.orgfrontiersin.org This change in dependence on different anti-apoptotic proteins (e.g., becoming less dependent on Bcl-2 and more dependent on Mcl-1) can be detected by BH3 profiling and serves as a PD marker for the inhibitor's activity. wikipedia.org Studies have shown that mitochondrial BH3 profiling can predict the responsiveness of cancer cells to Bcl-2 inhibitors in vitro and in vivo patient-derived xenograft models. guidetopharmacology.orgfrontiersin.org
Computational and Structural Biology Approaches
Computational and structural biology techniques play a vital role in the discovery, design, and optimization of Bcl-2 inhibitors by providing insights into the molecular interactions between inhibitors and the Bcl-2 protein.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target (like Bcl-2). guidetopharmacology.orgnih.gov This method helps in understanding how a potential inhibitor might bind to the BH3-binding groove of Bcl-2. guidetopharmacology.orgmims.com Molecular dynamics (MD) simulations extend docking studies by simulating the movement and interactions of the protein-ligand complex over time, providing insights into the stability of the complex and conformational changes. guidetopharmacology.orgnih.govmims.comciteab.comharvard.edu
These simulations can help validate docking poses and assess the dynamic behavior of the inhibitor within the binding pocket. guidetopharmacology.orgnih.govciteab.comharvard.edu Combined molecular docking and dynamics simulations are frequently used in virtual screening workflows to identify potential Bcl-2 inhibitors from large databases and evaluate their likely binding modes and stability. guidetopharmacology.orgnih.govmims.comciteab.comharvard.edu
X-ray Crystallography and NMR Spectroscopy in Drug Design
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental techniques used to determine the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. guidetopharmacology.orgwikipedia.orgwikipedia.orgtocris.com These structural insights are invaluable for rational drug design.
X-ray crystallography can provide detailed snapshots of Bcl-2 with bound inhibitors, revealing the precise interactions between the compound and amino acid residues in the binding site. guidetopharmacology.org This information guides the modification of inhibitor structures to improve binding affinity and selectivity. NMR spectroscopy is also a powerful tool for studying Bcl-2, particularly for investigating protein-protein interactions and screening small molecule fragments that bind to the protein. wikipedia.org Techniques like "Structure-Activity Relationships by NMR" (SAR by NMR) have been successfully used in the discovery of selective Bcl-2 inhibitors by identifying low-affinity fragments that bind to adjacent sites, which can then be linked to create higher-affinity compounds. Both methods have been instrumental in understanding the structural basis of Bcl-2 function and its interaction with inhibitors. wikipedia.orgwikipedia.orgtocris.com
Virtual Screening and Machine Learning for Compound Identification
Virtual screening (VS) involves computationally sifting through large libraries of chemical compounds to identify potential drug candidates based on their likelihood of binding to a target protein. citeab.comnih.gov This approach significantly narrows down the number of compounds that need to be experimentally tested.
Machine learning (ML) techniques, such as random forest and deep neural networks, are increasingly integrated into virtual screening workflows to build predictive models based on known active and inactive compounds. wikidata.orgciteab.comnih.govharvard.edu These models can then be used to score and rank compounds in large databases, prioritizing those with a higher probability of being active Bcl-2 inhibitors. citeab.comnih.govharvard.edu This machine learning-guided virtual screening has proven effective in identifying novel potential inhibitors of anti-apoptotic Bcl-2 family proteins. wikidata.orgciteab.com
Future Research Directions and Unexplored Therapeutic Potential of Bcl 2 in 8 Class Compounds
Expanding the Spectrum of Preclinical Disease Models
Preclinical studies have indicated the efficacy of Bcl-2-IN-8 in specific cancer models, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The compound has shown anti-proliferative activity against various cancer cell lines, including those with acquired drug resistance. Given the role of BCL-2 overexpression or dysregulation in a wide range of hematological malignancies and solid tumors, there is significant potential to expand the evaluation of this compound in a broader spectrum of preclinical disease models. This includes investigating its activity in other lymphoma subtypes, multiple myeloma, acute myeloid leukemia, and solid tumors such as gastric cancer, where Bcl-2 expression has been observed and linked to resistance to chemotherapy. researchgate.net Beyond oncology, the implication of apoptosis dysregulation in non-cancerous conditions, such as osteoarthritis, where altered Bcl-2 expression is noted in chondrocytes, suggests potential for exploring this compound in such preclinical models. nih.gov
Elucidating Novel Molecular Targets and Off-Target Effects
This compound is designed to mimic the α-helical BH3 domain of pro-apoptotic proteins and occupies the hydrophobic groove of BCL-2, inhibiting the interaction between anti-apoptotic BCL-2 and pro-apoptotic effectors like BIM and BAX. This leads to mitochondrial outer membrane permeabilization (MOMP) and caspase activation. While its primary mechanism as a BCL-2 inhibitor is established, a comprehensive understanding of potential novel molecular targets and off-target effects is crucial for fully characterizing its pharmacological profile. Future research should aim to systematically identify any unintended interactions with other cellular proteins or pathways that could contribute to its efficacy or potential off-target effects.
Rational Design of Next-Generation Bcl-2 Inhibitors
This compound has demonstrated a binding affinity (Kd = 0.8 nM) for BCL-2 and the ability to bind to certain mutant BCL-2 isoforms (F104L and F104C) that are associated with resistance to first-generation inhibitors like venetoclax (B612062). However, acquired resistance to this compound itself through mutations like D103V and Y202H has been observed, which reduce its binding affinity. vulcanchem.com Understanding the structural basis of these interactions and resistance mechanisms is key to the rational design of next-generation BCL-2 inhibitors. Future research should focus on structure-activity relationship (SAR) studies to design compounds with improved potency, broader activity against a wider range of resistant BCL-2 variants, and potentially optimized pharmacokinetic properties. Comparative binding data, such as that shown below, can inform these design efforts. vulcanchem.com
| Compound | Target Protein | Kd (nM) | Resistance Mutations Addressed (Examples) |
| Venetoclax | BCL-2 | 0.10 | None |
| Navitoclax (B1683852) | BCL-2/BCL-xL | 0.45 | G138E, W141L |
| This compound | BCL-2 | 0.80 | F104L, F104C, G101V |
Deeper Understanding of Intrinsic and Acquired Resistance Mechanisms
Resistance to BCL-2 inhibitors is a significant challenge. Preclinical studies with this compound have identified acquired resistance mutations in BCL-2, such as D103V and Y202H, which impair drug binding. vulcanchem.com These findings mirror resistance mechanisms observed with other BCL-2 inhibitors. Beyond acquired mutations, intrinsic resistance mechanisms related to high expression of other anti-apoptotic proteins (like MCL-1 or BCL-xL), alterations in pro-apoptotic proteins, or defects in downstream apoptotic pathways can limit the effectiveness of BCL-2 inhibition. medchemexpress.comuni-muenchen.de Future research should delve deeper into the molecular mechanisms underlying both intrinsic and acquired resistance to this compound in various cancer types. This includes investigating compensatory survival pathways and the tumor microenvironment's role in fostering resistance. A thorough understanding of these mechanisms is essential for developing strategies to overcome or circumvent resistance, potentially through combination therapies.
Predictive Biomarkers for Response to Bcl-2 Inhibition in Preclinical Settings
Identifying biomarkers that predict response or resistance to BCL-2 inhibitors is crucial for patient stratification and optimizing therapeutic outcomes in clinical settings. In preclinical research with this compound, potential biomarkers could include BCL-2 expression levels, as tumors with high BCL-2 expression, particularly those with t(14;18) translocations, have shown sensitivity. vulcanchem.comuni-muenchen.deehaweb.org The ratio of pro-apoptotic to anti-apoptotic proteins, such as the BAX/Bcl-2 ratio, may also hold predictive value. nih.gov Future preclinical studies should aim to systematically evaluate these and other potential biomarkers, including genetic mutations, gene expression profiles, and protein levels, to identify reliable predictors of response to this compound. This will help in selecting appropriate preclinical models for further investigation and inform potential biomarker development for future clinical trials.
Exploring Non-Cancer Applications
While the primary focus of BCL-2 inhibitors has been in oncology, the fundamental role of apoptosis dysregulation in various non-malignant diseases suggests potential for exploring this compound in these contexts. As highlighted by research into osteoarthritis, where altered Bcl-2 expression contributes to chondrocyte apoptosis and cartilage degradation, inhibiting BCL-2 could be a therapeutic strategy. nih.gov Other conditions involving excessive or insufficient apoptosis, such as certain autoimmune disorders, neurodegenerative diseases, and viral infections, could potentially benefit from targeted apoptosis modulation. medchemexpress.com Future research could explore the therapeutic potential of this compound in preclinical models of these non-cancerous diseases, investigating its effects on apoptosis and disease progression.
Q & A
Q. What ethical considerations are critical when designing in vivo studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
